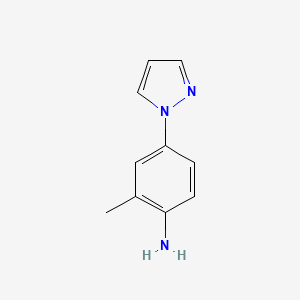

2-Methyl-4-(1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(3-4-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYXYKMDSQIDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727993-37-5 | |

| Record name | 2-methyl-4-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 4 1h Pyrazol 1 Yl Aniline

Retrosynthetic Analysis of 2-Methyl-4-(1H-pyrazol-1-yl)aniline

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnection points are the C-N bond of the aniline (B41778) and the N-N bond of the pyrazole (B372694) ring.

A key retrosynthetic disconnection involves breaking the bond between the aniline nitrogen and the pyrazole ring. This suggests two primary precursor fragments: a substituted aniline and a pyrazole derivative. Functional group interconversion (FGI) is a crucial strategy in this analysis. ias.ac.in For instance, the amino group of the aniline can be derived from the reduction of a nitro group, a common and efficient transformation. ias.ac.in This leads to precursors such as 2-methyl-4-nitroaniline (B30703) and pyrazole.

Another strategic disconnection can be made at the pyrazole ring itself, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound as a potential synthetic route. mdpi.combeilstein-journals.org This approach would involve building the pyrazole ring onto a pre-existing aniline framework.

Classical and Established Synthetic Routes to Pyrazole-Substituted Anilines

The traditional synthesis of pyrazole-substituted anilines often relies on well-established condensation and cyclization reactions. A prevalent method involves the cyclocondensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. acs.orgnih.gov For the target molecule, this would entail reacting (2-methyl-4-aminophenyl)hydrazine with a suitable 1,3-dicarbonyl equivalent.

Another classical approach begins with a 4-nitrophenylhydrazine (B89600) derivative, which undergoes cyclocondensation, followed by the reduction of the nitro group to an amine. acs.org This two-step sequence is a reliable method for accessing the desired aniline functionality. For example, 4-nitrophenylhydrazine can be reacted with an appropriate enone or 1,3-dicarbonyl compound under acidic conditions to form the 1-(4-nitrophenyl)-1H-pyrazole intermediate, which is then reduced to the corresponding aniline. acs.org

Furthermore, the direct reaction of a substituted aniline with a pyrazole derivative, often in the presence of a base and at elevated temperatures, represents a straightforward, albeit sometimes low-yielding, method. evitachem.com For instance, refluxing a mixture of an aniline derivative and a pyrazole in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium hydroxide (B78521) can yield the desired product. evitachem.com

Novel and Emerging Synthetic Approaches for this compound Synthesis

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the this compound core, with a focus on transition metal catalysis, direct C-H functionalization, and multi-component reactions.

Transition Metal-Catalyzed Coupling Reactions in Pyrazole-Aniline Linkage

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds. eie.grresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example and can be adapted for the synthesis of pyrazole-substituted anilines. acs.orgafinitica.com This reaction would involve coupling a halo-substituted aniline with pyrazole in the presence of a palladium catalyst and a suitable ligand.

The Suzuki-Miyaura coupling can also be employed to construct the pyrazole-aniline linkage, particularly when one of the coupling partners is a boronic acid derivative. For instance, reacting a pyrazole-1-boronic acid with a bromo-substituted aniline under palladium catalysis can provide the target compound. The choice of ligand is critical for the efficiency of these coupling reactions, with ligands like XPhos often leading to improved yields by stabilizing the palladium intermediate.

Direct C-H Functionalization Strategies Towards this compound

Direct C-H functionalization has emerged as an atom-economical and environmentally friendly strategy for forming C-N bonds, avoiding the need for pre-functionalized starting materials. rsc.orghbni.ac.in This approach aims to directly couple a C-H bond on the aniline ring with a pyrazole. While specific examples for this compound are still developing, the broader field of C-H activation of anilines is an active area of research. researchgate.net Rhodium-catalyzed C-H activation, for instance, has been successfully used for the synthesis of various N-heterocycles. hbni.ac.in

Multi-Component Reactions for Constructing the this compound Core

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. rug.nlfrontiersin.org Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgpreprints.org A one-pot synthesis could potentially involve the reaction of an aniline, an aldehyde, and a pyrazolone (B3327878) derivative. nih.gov For example, a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov Adapting such a strategy could provide a streamlined route to the target molecule.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In transition metal-catalyzed reactions, the selection of the catalyst and ligand system is paramount. For instance, palladium-based catalysts are commonly used for C-N coupling reactions. The solvent can also significantly influence the reaction outcome, with polar aprotic solvents like DMF or DMSO often being effective.

For classical condensation reactions, the choice of acid or base catalyst and the reaction temperature are critical variables. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of related pyrazole-containing compounds. acs.orgafinitica.com Flow chemistry is another emerging technology that can offer precise control over reaction parameters and facilitate scale-up. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Synthetic Methodology | Key Features | Starting Materials (Examples) | Typical Conditions |

| Classical Condensation | Well-established, reliable | 4-Nitrophenylhydrazine, 1,3-dicarbonyl compound | Acidic conditions, followed by reduction acs.org |

| Transition Metal Coupling | High efficiency, broad scope | Bromo-substituted aniline, pyrazole-boronic acid | Palladium catalyst, ligand, base |

| Direct C-H Functionalization | Atom-economical, environmentally friendly | Aniline, pyrazole | Transition metal catalyst (e.g., Rhodium) rsc.orghbni.ac.in |

| Multi-Component Reaction | One-pot, high efficiency | Aniline, aldehyde, pyrazolone | Often catalyzed by an acid or base nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, recent research has focused on developing greener synthetic routes for pyrazole derivatives. These strategies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key green approaches applicable to the synthesis of this compound include:

Use of Aqueous Media: Replacing volatile organic solvents with water or aqueous ethanol (B145695) is a primary goal of green chemistry. bohrium.com Catalyst-free, one-pot syntheses of pyrazole derivatives have been successfully carried out in water or aqueous ethanol, often facilitated by ultrasound irradiation, which can dramatically shorten reaction times and improve yields. bohrium.comresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly accelerate the formation of N-arylpyrazoles, reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields. acs.org Similarly, ultrasound can be used to promote reactions, particularly in multicomponent systems. bohrium.com

Heterogeneous and Recyclable Catalysts: To simplify product purification and minimize catalyst waste, heterogeneous catalysts are being explored. For example, nano-ZnO has been used as an efficient and recyclable catalyst for pyrazole synthesis. nih.gov Polymer-supported nanocatalysts, which can be easily recovered by filtration or with an external magnet, also represent a promising green alternative. frontiersin.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently atom-economical and efficient. researchgate.net A green synthesis of pyrazole derivatives can be achieved through a four-component reaction in water, which avoids tedious work-up or purification steps and generates the target compounds in good yields. researchgate.net

| Green Strategy | Reactants | Conditions | Key Advantages | Ref |

| Ultrasound / Catalyst-Free | Phenylhydrazine, β-keto ester, Benzaldehydes | Aqueous Ethanol, RT, 5-8 min | Catalyst-free, rapid synthesis, excellent yields (92-99%), simple work-up. | bohrium.com |

| Heterogeneous Catalyst | Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO, Solvent-free, 90 °C | Excellent yield (95%), short reaction time, recyclable catalyst. | nih.gov |

| One-Pot / Aqueous Medium | Aldehydes, Hydrazine, Malononitrile, β-keto ester | Water, Reflux | Catalyst-free, atom-economical, no tedious purification, good yields. | researchgate.net |

| Heterogeneous Nanocatalyst | Aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazole-5-ol | Poly(aniline-co-melamine)@MnFe₂O₄, EtOH, RT | High catalytic activity, catalyst is stable, reusable, and magnetically separable. | frontiersin.org |

This table summarizes findings from green synthesis protocols for various pyrazole derivatives, illustrating principles applicable to the target compound.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 1h Pyrazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring of 2-Methyl-4-(1H-pyrazol-1-yl)aniline is activated towards electrophilic aromatic substitution by the strong electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃). The amino group is a powerful ortho, para-director, while the methyl group also directs to the ortho and para positions. In this molecule, the positions on the aniline ring are C1 (amino), C2 (methyl), and C4 (pyrazolyl).

The directing effects of the substituents converge to specific positions. The amino group at C1 strongly activates the C2, C4, and C6 positions. However, the C2 and C4 positions are already substituted. Therefore, electrophilic attack is predominantly directed to the C6 position, which is ortho to the activating amino group and meta to the methyl group. A secondary site for substitution is the C5 position, which is meta to the amino group but ortho to the pyrazolyl group and meta to the methyl group.

Regioselectivity and Electronic Effects of the Pyrazolyl Moiety

The 1-pyrazolyl substituent's role in electrophilic aromatic substitution is complex and highly dependent on reaction conditions. cdnsciencepub.comresearchgate.net Under strongly acidic conditions, such as nitration with a mixture of nitric and sulfuric acids, the pyrazole (B372694) ring's N2 atom becomes protonated. researchgate.netosi.lv This protonation transforms the pyrazolyl group into a strongly deactivating, meta-directing group due to the positive charge on the heterocycle. This deactivation of the pyrazole ring ensures that electrophilic substitution occurs on the more activated phenyl ring. cdnsciencepub.comresearchgate.net

Conversely, under neutral or weakly acidic conditions, the unprotonated 1-pyrazolyl group acts as a deactivating ortho, para-director. Its effect on the aniline ring in the target compound is secondary to the powerful activation provided by the amino and methyl groups. The primary influence on regioselectivity remains the amino group, making the C6 position the most probable site for substitution. Studies on the nitration of 1-phenylpyrazole (B75819) show that using nitric acid in acetic anhydride (B1165640) leads to substitution on the pyrazole ring itself (at C4), while using mixed acids results in nitration on the phenyl ring at the para-position. researchgate.netosi.lv This highlights the critical role of the reaction medium in directing the outcome.

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) is a key reactive center, functioning as a potent nucleophile and a precursor to diazonium salts.

Amidation and Alkylation Reactions

The nucleophilic primary amine readily undergoes acylation and alkylation.

Amidation: The reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding amides. This transformation is a common strategy in medicinal chemistry to modify the properties of aniline-containing compounds. For instance, similar 4-(pyrazol-1-yl)aniline scaffolds are efficiently converted to a wide range of carboxanilides using standard peptide coupling reagents or by reacting with acid chlorides under microwave irradiation. acs.org

Alkylation: The primary amine can be alkylated with alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Non-catalytic alkylation of aniline with a hydroxymethylpyrazole has been shown to result in selective N-alkylation over C-alkylation of the aniline ring. scispace.com This indicates a high propensity for the amine group to act as the nucleophile. Cesium fluoride (B91410) on Celite has also been employed as an effective combination for the N-alkylation of anilines with alkyl halides in acetonitrile. researchgate.net

Table 1: Examples of Amidation and Alkylation Reactions on Related Anilines

| Reaction Type | Aniline Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Amidation | 4-(Pyrazol-1-yl)aniline derivatives | Carboxylic acids, EDC/DMAP or Acid Chlorides | 4-(Pyrazol-1-yl)carboxanilides | acs.orgafinitica.com |

| Alkylation | Aniline | 1,3,5-trimethyl-4-hydroxymethylpyrazole | N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline | scispace.com |

| Alkylation | Substituted Anilines | Alkyl Halides, CsF-Celite | N-Alkylated Anilines | researchgate.net |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. nih.govrsc.org

These diazonium salts are highly valuable synthetic intermediates that can undergo a variety of transformations:

Azo Coupling: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as phenols, naphthols, or other anilines, to form brightly colored azo compounds (Ar-N=N-Ar'). wikipedia.org The coupling typically occurs at the para position of the coupling agent. wikipedia.org This reaction is the basis for many synthetic dyes and pigments. academicresearchlibrary.comrsc.org

Sandmeyer Reactions: The diazonium group can be replaced by a variety of substituents, including -Cl, -Br, -CN, or -OH, using the appropriate copper(I) salt or through heating in water.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl compound through the coupling of the diazonium salt with another aromatic ring.

The formation of a stable diazonium salt from the target compound would provide a gateway to a diverse array of substituted derivatives.

Reactivity of the Pyrazole Heterocycle in this compound

The pyrazole ring is an aromatic heterocycle and exhibits its own characteristic reactivity, both at its nitrogen and carbon atoms.

Reactions at Nitrogen Atoms of the Pyrazole Ring

In this compound, the pyrazole N1 atom is part of the bond to the aniline ring. The N2 atom possesses a lone pair of electrons, making it a Lewis basic and nucleophilic site.

Protonation: As previously mentioned, in the presence of strong acids, the N2 atom is readily protonated to form a pyrazolium (B1228807) cation. researchgate.net This deactivates the pyrazole ring toward electrophilic attack and is a key factor in controlling the regioselectivity of reactions like nitration. cdnsciencepub.comosi.lv

Alkylation: The N2 atom can be alkylated using alkyl halides to form N-1, N-2-dialkylpyrazolium salts. rrbdavc.org This reaction introduces a permanent positive charge on the pyrazole ring, significantly altering the electronic properties of the entire molecule.

The relative nucleophilicity of the exocyclic primary amine versus the endocyclic N2 atom of the pyrazole can be competitive, and the reaction outcome may depend on the specific electrophile and reaction conditions.

Electrophilic substitution can also occur on the carbon atoms of the pyrazole ring. For N-unsubstituted pyrazoles, this reaction happens preferentially at the C4 position. rrbdavc.orgnih.gov For 1-substituted pyrazoles like the title compound, electrophilic attack under non-protonating conditions (e.g., nitration in acetic anhydride) also favors the C4-position of the pyrazole ring. cdnsciencepub.comresearchgate.netosi.lv The aryl group at N1 directs the substitution, but the inherent reactivity of the C4 position often dominates.

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring

The reactivity of the pyrazole ring in this compound is influenced by the electronic nature of both the pyrazole itself and the attached anilino- group. Pyrazole is a π-excessive aromatic heterocycle, which generally favors electrophilic substitution, preferentially at the C4 position. nih.gov Nucleophilic attacks typically occur at the C3 and C5 positions. nih.gov

Electrophilic Behavior:

The aniline ring, being electron-rich due to the activating -NH2 and -CH3 groups, is the primary site for electrophilic substitution. These groups direct incoming electrophiles to the ortho and para positions relative to the amino group. byjus.com In this compound, the positions ortho to the amine (C3 and C5) are the most likely sites for electrophilic attack, such as halogenation or nitration. For instance, anilines readily react with bromine water to yield poly-brominated products at room temperature. byjus.com While specific studies on the target compound are limited, research on 1-phenylpyrazole shows that nitration can occur on the phenyl ring, yielding 1-p-nitrophenylpyrazole under mixed acid conditions. cdnsciencepub.com Bromination of 4-bromo-1-phenylpyrazole with nitric and sulfuric acid results in the formation of 4-bromo-1-p-nitrophenylpyrazole. cdnsciencepub.com

The pyrazole ring itself is generally less reactive towards electrophiles than the highly activated aniline ring. However, under forcing conditions or if the aniline nitrogen is protonated (forming the deactivating anilinium ion), electrophilic substitution could potentially occur on the pyrazole ring. byjus.com

Nucleophilic Behavior:

The nucleophilicity of this compound is centered on the amino group and the pyridine-like nitrogen of the pyrazole ring. The primary amine can act as a nucleophile in various reactions.

Condensation Reactions: Like other anilines, the amino group can react with aldehydes and ketones to form imines (Schiff bases). evitachem.com This is a common transformation for pyrazolyl-anilines. nih.gov

Acylation and Alkylation: The amine can be acylated or alkylated. Non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole has been shown to result in N-alkylation rather than C-alkylation on the benzene (B151609) ring. scispace.com

Skraup Reaction: Aminophenylpyrazoles can undergo the Skraup reaction, which involves ring closure to form pyrazolylquinolines, demonstrating the nucleophilic character of the amine in complex cyclizations. rsc.org

The pyrazole ring itself can act as a nucleophile, particularly after deprotonation of the N-H proton in related pyrazoles, though in this compound, the N1 position is already substituted. The pyridine-type nitrogen (N2) retains nucleophilic character.

Table 1: Summary of Potential Electrophilic and Nucleophilic Reactions This table is based on the general reactivity of anilines and pyrazoles, as specific data for the target compound is limited.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Ring System Involved |

| Electrophilic Substitution | |||

| Halogenation | Br₂ / H₂O | 3,5-Dibromo-2-methyl-4-(1H-pyrazol-1-yl)aniline | Aniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Methyl-3-nitro-4-(1H-pyrazol-1-yl)aniline and other isomers | Aniline |

| Nucleophilic Reaction | |||

| Condensation | Aldehyde/Ketone, Acid catalyst | Imine derivative | Aniline (Amino group) |

| Acylation | Acyl chloride / Base | Amide derivative | Aniline (Amino group) |

| Skraup Reaction | Glycerol, H₂SO₄, Oxidizing agent | Pyrazolylquinoline derivative | Aniline (Amino group) |

Oxidation and Reduction Chemistry of this compound

Oxidation:

The oxidation of this compound can target either the aniline moiety or the pyrazole ring. The amino group makes the molecule susceptible to oxidation.

Oxidation of the Aniline Ring: Similar aniline derivatives are known to be oxidized to form quinone derivatives.

Oxidative Polymerization: Aniline and its derivatives can undergo oxidative polymerization to form polyaniline, a conductive polymer. This process is often initiated chemically (e.g., with ammonium (B1175870) persulfate in an acidic medium) or electrochemically. nih.gov Copolymers of aniline have been synthesized, indicating the robustness of this reaction type. nih.govfrontiersin.org

N-Oxide Formation: The nitrogen atoms, particularly on the pyrazole ring, could potentially be oxidized to N-oxides using oxidizing agents like hydrogen peroxide. cdnsciencepub.com

Reduction:

The most significant and well-documented reduction reaction involving this scaffold is the synthesis of the title compound from its nitro precursor.

Reduction of Nitro-Precursor: this compound is commonly synthesized via the reduction of 1-(3-methyl-4-nitrophenyl)-1H-pyrazole. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). acs.org This method is a standard procedure for preparing various 4-(pyrazol-1-yl)anilines. acs.orgresearchgate.net Other reducing agents, such as tin and hydrochloric acid, are also effective for converting nitrophenyl-pyrazoles to their corresponding aminophenyl-pyrazoles. cdnsciencepub.comcdnsciencepub.com

The aniline and pyrazole rings are generally resistant to reduction under standard catalytic hydrogenation conditions that are sufficient to reduce a nitro group.

Table 2: Key Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagents and Conditions | Product | Reference(s) |

| Reduction | 1-(3-Methyl-4-nitrophenyl)-1H-pyrazole | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound | researchgate.net, acs.org |

| Reduction | 1-p-Nitrophenylpyrazole | Tin (Sn), Hydrochloric Acid (HCl) | 1-p-Aminophenylpyrazole | cdnsciencepub.com, cdnsciencepub.com |

| Oxidation (General) | Aniline Derivatives | Oxidizing agents (e.g., KMnO₄, CrO₃) | Quinone derivatives | |

| Oxidation (General) | Aniline | Ammonium persulfate, HCl | Polyaniline | nih.gov |

Thermal and Photochemical Transformations of this compound

Thermal Transformations:

Direct studies on the thermal decomposition of this compound are not widely available. However, data from related compounds provide insight into its likely thermal stability.

Decomposition: Hydrochloride salts of similar substituted anilines typically exhibit distinct melting points and undergo decomposition at elevated temperatures, which can involve processes like dehydrohalogenation and oxidative degradation. For example, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is reported to undergo thermal decomposition above 250°C. nih.gov

Stability of Polymeric Analogues: Polymers containing pyrazole units have been shown to possess high thermal stability. Thermogravimetric analysis (TGA) of pyrazole-containing copolymers and homopolymers showed they were stable up to 200°C and 230°C, respectively, suggesting a robust heterocyclic core. ias.ac.in

Photochemical Transformations:

The photochemistry of pyrazole derivatives can be complex, often involving ring transformations that are highly dependent on the substitution pattern and the irradiation conditions.

General Pyrazole Photochemistry: Studies on other pyrazole-containing systems have shown various photochemical behaviors. For instance, terarylenes with a pyrazole bridge, upon UV irradiation, can lead to the contraction of an adjacent pyranone ring to form unstable α-hydroxydiketones. nih.govbeilstein-journals.org This indicates that the pyrazole ring can influence the photochemical pathway of an adjacent ring system.

Lack of 6π-Electrocyclization: In some complex pyrazole-containing terarylenes, the expected UV-induced 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system was not observed, with other reaction pathways being favored. nih.govbeilstein-journals.org

There is no specific literature detailing the photochemical transformation of this compound itself. Given the presence of the aniline ring, which can also participate in photochemical reactions, its behavior under UV light would likely be complex and requires dedicated experimental investigation.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 4 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Methyl-4-(1H-pyrazol-1-yl)aniline, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for a full structural assignment.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected signals for this compound can be predicted based on its structure, which consists of a substituted aniline (B41778) ring and a pyrazole (B372694) ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the lack of symmetry in the molecule, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Aniline Moiety | |||

| -CH₃ | ~2.3 | ~17-22 | Aliphatic methyl group on an aromatic ring. |

| -NH₂ | ~3.5-4.5 (broad singlet) | - | Amine protons, chemical shift is solvent-dependent and signal is often broad. |

| Ar-H (ortho to -NH₂) | ~6.7-6.9 | ~115-120 | Shielded by the electron-donating amino group. |

| Ar-H (ortho to -CH₃) | ~7.0-7.2 | ~125-130 | Influenced by both methyl and pyrazolyl groups. |

| Pyrazole Moiety | |||

| H-3' | ~7.6-7.8 | ~140 | Deshielded proton adjacent to two nitrogen atoms. |

| H-4' | ~6.4-6.6 | ~107 | Shielded proton in the five-membered heterocyclic ring. |

| H-5' | ~8.0-8.2 | ~128 | Deshielded proton adjacent to the point of attachment to the aniline ring. |

| Quaternary Carbons | - | ~120-150 | C1, C2, C4 of the aniline ring and C3', C5' of the pyrazole ring. |

Note: These are estimated values. Actual experimental values may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons on the aniline ring and between the H-3', H-4', and H-5' protons of the pyrazole ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this molecule would include:

Correlations from the methyl protons (-CH₃) to the C1, C2, and C3 carbons of the aniline ring, confirming the position of the methyl group.

Correlations from the pyrazole H-5' proton to the C4 and C3/C5 carbons of the aniline ring, unequivocally establishing the C4-N1' linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the regiochemistry. For instance, a NOESY correlation would be expected between the pyrazole H-5' proton and the aniline H-3/H-5 protons, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and specific bonds have characteristic absorption frequencies. researchgate.net

The IR and Raman spectra of this compound would be complex, but several key regions can be analyzed to confirm the presence of the aniline and pyrazole functionalities.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 | Two distinct bands are expected: one for asymmetric and one for symmetric stretching. mdpi.com |

| C-H Stretching (Aromatic) | Aniline & Pyrazole Rings | 3000 - 3100 | Stretching vibrations of C-H bonds on the aromatic and heterocyclic rings. |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | Multiple bands corresponding to the carbon-carbon stretching within the benzene (B151609) ring. mdpi.com |

| C=N Stretching | Pyrazole Ring | 1580 - 1630 | Stretching of the carbon-nitrogen double bond within the pyrazole ring. researchgate.net |

| C-N Stretching | Ar-N (Amine & Pyrazole) | 1250 - 1350 | Stretching vibrations for the bond between the aniline ring and the amine nitrogen, and the bond between the aniline ring and the pyrazole nitrogen. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₁N₃. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion/Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁N₃ | 173.0953 |

| [M+H]⁺ | C₁₀H₁₂N₃ | 174.1026 |

| [M+Na]⁺ | C₁₀H₁₁N₃Na | 196.0845 |

Data sourced and adapted from PubChemLite. uni.lu

In addition to providing the molecular weight, mass spectrometry (particularly with techniques like Electron Ionization, EI) fragments the molecule in a reproducible way. Analyzing this fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. While mass spectral studies can be complex, a plausible fragmentation pathway can be proposed based on the known stability of ions. researchgate.net

For this compound, key fragmentation steps would likely involve:

Formation of the Molecular Ion (M⁺): The initial ionization event creates the molecular ion at m/z ≈ 173.

Cleavage of the Pyrazole Ring: The five-membered pyrazole ring can undergo characteristic fragmentation, such as the loss of a stable neutral molecule like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).

Cleavage of the Inter-ring C-N Bond: The bond connecting the aniline and pyrazole rings can cleave, leading to the formation of either a pyrazolyl cation or a 2-methylaniline radical cation (m/z ≈ 106) and a corresponding neutral or radical fragment.

Loss of Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da) to form a [M-15]⁺ ion, which can be stabilized by rearrangement.

By analyzing the masses of the resulting fragment ions, the structural components of the parent molecule can be confirmed.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. acs.org Different polymorphs can exhibit distinct physical properties. The study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has revealed the existence of at least two different polymorphs, which were identified by single-crystal X-ray diffraction. mdpi.combohrium.comresearchgate.net These polymorphs differ in their crystal packing and the rotational orientation of the pyrazolyl substituents. bohrium.com While no specific polymorphism studies on this compound have been reported, the potential for its existence is significant, and its investigation would be crucial for controlling the properties of the solid material.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized anilines and their derivatives. Flash chromatography is a commonly employed method for the purification of pyrazole-aniline compounds, often using silica (B1680970) gel as the stationary phase and mixtures of solvents like ethyl acetate (B1210297) and petroleum ether as the eluent. acs.orgafinitica.com

In-depth Computational and Theoretical Analysis of this compound Awaits Scientific Exploration

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. While extensive research employing quantum chemical calculations and molecular dynamics simulations exists for structurally similar pyrazole and aniline derivatives, this particular molecule has not yet been the subject of dedicated study in published literature.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques like Density Functional Theory (DFT) are routinely used to explore the electronic structure, reactivity, and spectroscopic characteristics of novel compounds. Similarly, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational possibilities of molecules over time.

For many related pyrazole derivatives, computational studies have been instrumental. These investigations often focus on:

Quantum Chemical Calculations (DFT): Researchers frequently calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netbohrium.com Furthermore, DFT is used to predict spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of newly synthesized compounds. mdpi.comresearchgate.net

Conformational Analysis: The study of potential energy surfaces helps identify the most stable three-dimensional arrangements (conformers) of a molecule, which is crucial for understanding its biological activity and physical properties. bohrium.com

Reaction Mechanisms: Theoretical calculations can elucidate the step-by-step pathways of chemical reactions, including the identification of high-energy transition states. mdpi.com

Molecular Dynamics Simulations: MD simulations are often employed to understand how a molecule interacts with its environment, such as a solvent or a biological target like an enzyme, providing a view of its behavior over time. chemmethod.comchemmethod.com

Despite the prevalence of these methods for analyzing analogous compounds, specific data sets for this compound—including its precise molecular orbital energies, reactivity descriptors, predicted spectroscopic parameters, potential energy surface, reaction mechanisms, and dynamic behavior from MD simulations—are not available in the public domain. The generation of such detailed, scientifically accurate findings would necessitate original, peer-reviewed computational research focused squarely on this molecule.

Therefore, while the framework for such an investigation is well-established within the scientific community, the specific results and data tables for this compound remain to be determined by future research endeavors.

Computational and Theoretical Investigations of 2 Methyl 4 1h Pyrazol 1 Yl Aniline

In Silico Prediction of Chemical Properties relevant to Reactivity and Stability

Computational and theoretical chemistry serve as powerful tools for predicting the chemical properties of molecules, offering insights into their reactivity and stability without the need for laboratory synthesis. For the compound 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS Number: 727993-37-5), while specific in-depth research articles on its computational analysis are not widely available, its properties can be reliably predicted using established in silico methods. These predictions are based on the principles of quantum mechanics and are informed by computational studies of analogous pyrazole (B372694) and aniline (B41778) derivatives. nih.govbohrium.com

The primary method for these predictions is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov Functionals such as B3LYP and MN15L, combined with basis sets like 6-31G(d) or def2-TZVP, are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govmdpi.com

Predicted Physicochemical Properties

Several fundamental physicochemical properties for this compound have been computed and are available in chemical databases. These provide a basic overview of the molecule's characteristics.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 173.22 g/mol | bldpharm.com |

| Molecular Formula | C₁₀H₁₁N₃ | bldpharm.com |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donors | 1 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 43.8 Ų | nih.gov |

Electronic Properties and Reactivity Descriptors

The reactivity and stability of this compound are governed by its electronic structure. DFT calculations can provide valuable insights into the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For pyrazole derivatives, the HOMO is often localized on the aniline ring, indicating that this is a likely site for electrophilic attack. Conversely, the LUMO may be distributed across the pyrazole ring, suggesting it as a potential site for nucleophilic attack. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Computational studies on similar pyrazole-aniline structures have shown that these descriptors are invaluable for predicting their behavior in chemical reactions. nih.govnih.gov

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In a typical MEP map of a pyrazole-aniline derivative, the region around the aniline nitrogen atom would show a high negative potential (red color), indicating a high electron density and its suitability for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue color), making them susceptible to interaction with nucleophiles. The pyrazole ring would likely show a more complex distribution of potentials, reflecting the presence of both nitrogen and carbon atoms.

Predicted Collision Cross Section (CCS)

Modern computational techniques also allow for the prediction of properties relevant to advanced analytical methods. The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound are available. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.10257 | 135.8 |

| [M+Na]⁺ | 196.08451 | 145.2 |

| [M-H]⁻ | 172.08801 | 140.1 |

Coordination Chemistry and Metal Complexes of 2 Methyl 4 1h Pyrazol 1 Yl Aniline

2-Methyl-4-(1H-pyrazol-1-yl)aniline as a Ligand in Transition Metal Chemistry

The field of coordination chemistry has extensively utilized pyrazole-based compounds as versatile N-donor ligands for stabilizing transition metal complexes. researchgate.netresearchgate.net These ligands are integral to the design of complexes for applications ranging from catalysis to materials science. researchgate.netresearchgate.net The molecule this compound incorporates both a pyrazole (B372694) ring and an aniline (B41778) moiety, presenting multiple potential donor sites for coordination with a metal center.

As an N-donor ligand, this compound possesses two distinct types of nitrogen atoms available for coordination: the sp²-hybridized pyridinic nitrogen of the pyrazole ring and the sp³-hybridized nitrogen of the aniline group. The coordination behavior of such ligands can be complex and is often influenced by the nature of the metal ion, the steric environment, and the reaction conditions. rsc.org

Studies on the analogous ligand N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (bdmpab) reveal this variability. This ligand has been shown to act as either a bidentate or a tridentate ligand:

Bidentate (NN) Coordination: The ligand coordinates through the pyridinic nitrogen atoms of its two pyrazole rings, while the aniline nitrogen remains uncoordinated. This mode is observed in its complex with cobalt(II) chloride. rsc.org

Tridentate (NNN) Coordination: The ligand coordinates through both pyrazole nitrogens as well as the aniline nitrogen. This coordination mode is seen in its complex with copper(II) bromide, where the aniline nitrogen forms a longer, weaker bond to the metal center. rsc.org

Based on this analogue, this compound could potentially act as a bidentate ligand, coordinating through the pyrazole nitrogen and the aniline nitrogen, forming a stable chelate ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl-aniline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of the analogue ligand bdmpab were prepared by reacting it with metal halides in methanol. rsc.org

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of coordination compounds. nih.gov Structural studies on complexes of the analogue ligand bdmpab have provided critical insights into their geometry and the coordination mode of the ligand.

In the complex [Co(bdmpab)Cl₂] , the cobalt(II) ion is coordinated by the two pyrazole nitrogen atoms and two chloride ions. The aniline nitrogen is not bonded to the metal, with a Co-N(aniline) distance of 3.854 Å, which is considered non-bonding. rsc.org The resulting coordination geometry around the cobalt center is a distorted tetrahedron. rsc.org

Conversely, in the complex [Cu(bdmpab)Br₂] , the copper(II) ion is coordinated by both pyrazole nitrogens, the aniline nitrogen, and two bromide ions. The pyrazole nitrogens occupy the axial positions of a distorted trigonal-bipyramidal geometry. rsc.org The aniline nitrogen coordinates in the equatorial plane, demonstrating the ligand's potential for tridentate binding. rsc.org

| Parameter | [Co(bdmpab)Cl₂] | [Cu(bdmpab)Br₂] |

|---|---|---|

| Formula | C₂₁H₂₅Cl₂CoN₅ | C₂₁H₂₅Br₂CuN₅ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/n |

| Coordination Geometry | Distorted Tetrahedral | Distorted Trigonal-Bipyramidal |

| M-N(pyrazole) Bond Length (Å) | 2.038(2), 2.044(2) | 1.988(5), 1.981(5) |

| M-N(aniline) Bond Length (Å) | 3.854(2) (non-bonding) | 2.423(1) |

| M-X Bond Length (Å) | 2.2434(8), 2.2266(8) | 2.454(1), 2.414(1) |

Spectroscopic techniques are crucial for characterizing coordination complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. For pyrazolyl-aniline ligands, changes in the vibration frequencies of the pyrazole and aniline groups upon complexation can be indicative of bonding. A key observation for the analogue bdmpab is a band between 920 and 935 cm⁻¹ which is present when the aniline nitrogen is uncoordinated, as in the cobalt complex. rsc.org This band shifts to a higher frequency (ca. 975 cm⁻¹) when the aniline nitrogen coordinates to the metal center, as seen in the copper complex. rsc.org

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry. For instance, tetrahedral Co(II) complexes typically exhibit characteristic absorption bands in the visible region, while the spectra of Cu(II) complexes are highly dependent on their geometry. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the signals of the pyrazole and aniline protons and carbons upon complexation. acs.org

Electronic and Magnetic Properties of this compound Complexes

The electronic and magnetic properties of coordination compounds are determined by the identity of the metal ion, its oxidation state, and the geometry of the complex.

For complexes with the analogue ligand bdmpab, the magnetic properties are consistent with their observed structures. The tetrahedral Co(II) complex, [Co(bdmpab)Cl₂], is expected to be paramagnetic with three unpaired electrons. The distorted trigonal-bipyramidal Cu(II) complex, [Cu(bdmpab)Br₂], would be paramagnetic with one unpaired electron. rsc.org Generally, the magnetic properties of complexes involving pyrazole-based ligands are influenced by the coordination environment around the metal center. researchgate.net

The electronic properties, such as the band gap, can be influenced by the ligand field. The computed band gap for a related copper(I) complex with a tris(pyrazol-1-yl)methane (B1237147) ligand was found to be around 2.8 eV. mdpi.com This value separates a metal-centered valence band from a ligand-centered conduction band, highlighting the interplay between the metal and ligand orbitals. mdpi.com

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic applications for complexes of this compound have not been reported, the broader class of pyrazole-containing ligands has been extensively used in catalysis. researchgate.net The electronic and steric properties of pyrazolyl ligands can be fine-tuned, which allows for the rational design of catalysts for various organic transformations. researchgate.net

Metal complexes featuring pyrazole-based ligands have shown activity in several catalytic processes, including:

Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes have emerged as effective catalysts for reactions such as Heck and Suzuki couplings. researchgate.net

Polymerization and Oligomerization: Nickel(II) and cobalt(II) complexes with pyrazole-containing ligands have been investigated for olefin polymerization. researchgate.net

Hydrogenation and Dehydrogenation: Protic pyrazole complexes of iridium and ruthenium have been employed as catalysts in transfer hydrogenation and in the dehydrogenation of formic acid. nih.gov

The combination of a pyrazole moiety and an aniline group in this compound makes its metal complexes interesting candidates for future investigation in catalysis, particularly in reactions where bifunctional or electronically tunable ligands are advantageous.

Homogeneous and Heterogeneous Catalysis

The field of catalysis is broadly divided into homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of ligands structurally similar to this compound have demonstrated significant activity in this domain. For instance, pyrazole-containing ligands are utilized in a variety of transition metal-catalyzed reactions, including carbon-carbon bond formation and oxidation reactions. The pyrazole nitrogen atoms act as effective σ-donors, stabilizing the metal center, while the electronic properties of the complex can be fine-tuned by substituents on the pyrazole and aniline rings. This tunability is crucial for optimizing catalytic activity and selectivity.

Aniline derivatives also play a significant role as ligands in homogeneous catalysis. For example, palladium complexes bearing aniline ligands have been developed as highly active precatalysts for cross-coupling reactions. nih.gov These complexes are often air- and moisture-stable, which is a desirable feature for practical applications. nih.gov

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves solid catalysts with gaseous or liquid reactants. While specific examples of heterogeneous catalysts based on this compound are not readily found, the broader class of metal-organic frameworks (MOFs) and other supported catalysts often incorporate nitrogen-containing heterocyclic ligands. These materials benefit from the stability and reusability that heterogeneous systems offer. For instance, zeolite-based catalysts have been employed in the synthesis of quinolines from aniline, demonstrating the utility of solid-supported systems in transformations involving aniline derivatives. rsc.org

Specific Reaction Types (e.g., Cross-Coupling, Oxidation, Reduction)

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Pyrazole-based ligands have been successfully employed in various cross-coupling reactions. researchgate.net For example, palladium complexes of pyrazolyl ligands are known to catalyze Suzuki-Miyaura and Heck couplings. researchgate.net The electronic properties of the pyrazole ligand can influence the catalytic activity, with the weaker σ-donor ability of the pyrazole nitrogen compared to other nitrogen donors potentially leading to a more electrophilic and reactive metal center. researchgate.net

Similarly, aniline-derived ligands have been instrumental in advancing cross-coupling catalysis. Well-defined palladium(II)-NHC (N-heterocyclic carbene) complexes stabilized by aniline ligands have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The electronic diversity of aniline scaffolds provides a means to fine-tune the catalytic performance. nih.gov

A study on anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium ligands demonstrated enhanced catalytic activities in Chan-Lam cross-coupling reactions of imidazoles with arylboronic acids. researchgate.net This highlights the potential of combining pyrazole and other nitrogen-containing heterocycles in designing effective catalysts.

Oxidation Reactions

Metal complexes containing pyrazole derivatives have been investigated as catalysts for oxidation reactions. researchgate.net Copper(II) complexes, in particular, have been studied for their ability to catalyze various oxidation processes, including the oxidation of water. researchgate.netrsc.org A series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands were shown to be active precatalysts for chemical and electrocatalytic water oxidation. rsc.org The electronic effects of the substituents on the pyrazole rings were found to play a key role in the catalytic activity. rsc.org

Reduction Reactions

While less common in the context of pyrazolyl-aniline ligands, metal complexes with pyrazole-containing ligands have been explored in reduction and related reactions. Protic pyrazole complexes, for instance, have been used in transfer hydrogenation and dehydrogenation reactions. nih.gov

Although direct experimental data for the catalytic applications of this compound complexes is limited in the available literature, the known catalytic activities of structurally related pyrazole and aniline-based ligands provide a strong indication of their potential in a range of catalytic transformations. Future research in this area could focus on the synthesis and catalytic evaluation of metal complexes of this specific ligand.

Derivatization, Functionalization, and Analog Synthesis of 2 Methyl 4 1h Pyrazol 1 Yl Aniline

Synthesis of Substituted 2-Methyl-4-(1H-pyrazol-1-yl)aniline Derivatives

The derivatization of this compound can be systematically approached by targeting its distinct chemical features: the aniline (B41778) ring, the pyrazole (B372694) ring, and the potential for introducing bridging moieties.

Modifications on the Aniline Ring

The aniline portion of the molecule, with its amino group and aromatic ring, is amenable to a variety of chemical transformations. The amino group acts as a potent ortho-, para-director for electrophilic aromatic substitution, although the existing substitution pattern channels incoming electrophiles to the remaining open positions. researchgate.net

Key modifications include:

Acylation: The primary amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amide derivatives. This is a common strategy to introduce a wide range of functional groups and to modulate the electronic properties of the aniline ring.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the aniline with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. nih.govresearchgate.net These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the resulting compounds. nih.govresearchgate.net

Halogenation: The electron-rich aniline ring can be selectively halogenated at the positions ortho and para to the amino group. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose, often with catalysts to control regioselectivity. rsc.orgresearchgate.net Halogenated derivatives serve as crucial intermediates for further functionalization through cross-coupling reactions.

Table 1: Examples of Modifications on the Aniline Ring

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| This compound | Phenyl isothiocyanate | Thiourea formation | 1-(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)-3-phenylthiourea | tandfonline.com |

| This compound | Phenyl isocyanate | Urea formation | 1-(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)-3-phenylurea | nih.gov |

| This compound | Acetyl chloride | Acylation | N-(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)acetamide | scirp.org |

| This compound | N-Bromosuccinimide (NBS) | Bromination | 5-Bromo-2-methyl-4-(1H-pyrazol-1-yl)aniline | rsc.org |

Modifications on the Pyrazole Ring

The pyrazole ring offers several positions for substitution, including the N1-position (if not already part of the aniline linkage in a different isomer) and the carbon atoms at the C3, C4, and C5 positions.

Key modifications include:

N-Alkylation and N-Arylation: The nitrogen atom of the pyrazole ring can be alkylated or arylated. rsc.orgacs.orgacs.orgresearchgate.netmdpi.com This is a powerful method to introduce a variety of substituents that can modulate the steric and electronic properties of the molecule.

C-Halogenation: The carbon atoms of the pyrazole ring can be halogenated. researchgate.netnih.gov Halogenation often occurs preferentially at the C4 position if it is unsubstituted. researchgate.net These halogenated pyrazoles are versatile intermediates for cross-coupling reactions.

C-Alkylation and C-Arylation: Direct C-H activation and functionalization of the pyrazole ring, although more challenging, can be achieved using transition metal catalysis. nih.gov Alternatively, substituted pyrazoles can be synthesized first and then coupled to the aniline moiety.

Table 2: Examples of Modifications on the Pyrazole Ring

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| This compound | Benzyl bromide, Base | N-Alkylation | 2-Methyl-4-(1-benzyl-1H-pyrazol-1-yl)aniline | researchgate.net |

| This compound | N-Iodosuccinimide (NIS) | C-Iodination | 2-Methyl-4-(4-iodo-1H-pyrazol-1-yl)aniline | nih.gov |

| 2-Methyl-4-(3-halo-1H-pyrazol-1-yl)aniline | Arylboronic acid, Pd catalyst | Suzuki Coupling | 2-Methyl-4-(3-aryl-1H-pyrazol-1-yl)aniline | nih.gov |

Introduction of Bridging or Linker Moieties

Connecting the this compound core to other molecular fragments via bridging moieties is a common strategy in drug discovery and materials science.

Key strategies include:

Amide and Sulfonamide Linkages: As mentioned previously, acylation of the aniline's amino group creates an amide bridge. scirp.org Similarly, reaction with sulfonyl chlorides yields sulfonamide linkages.

Urea and Thiourea Linkages: The formation of ureas and thioureas introduces a polar, hydrogen-bonding capable linker. nih.govresearchgate.nettandfonline.com

Methylene (B1212753) Bridges: Reductive amination of a pyrazole-4-carbaldehyde with a substituted aniline can introduce a methylene bridge between the pyrazole and an external aromatic ring. mdpi.com

Complex Scaffolds: More elaborate bridging structures can be synthesized. For instance, a tris(4-methyl-1H-pyrazol-1-yl)methyl group has been attached to an aniline, creating a tridentate ligand. rsc.org

Table 3: Examples of Introduced Bridging Moieties

| Starting Material | Reagent(s) | Bridge/Linker | Product Type | Reference(s) |

| This compound | Carboxylic acid, Coupling agent | Amide | N-Aryl/alkyl amides | scirp.orgnih.gov |

| This compound | Isocyanate | Urea | N,N'-Disubstituted ureas | nih.gov |

| 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted aniline, NaBH4 | Methyleneamine | N-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | mdpi.com |

| 4-(Trifluoromethyl)aniline (B29031), 4-Methylpyrazole (B1673528), KOH | Tris(pyrazolyl)methane | Tris(pyrazolyl)methane | 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | rsc.org |

Strategies for Creating Structurally Diverse Libraries of Analogs

The generation of compound libraries based on the this compound scaffold is crucial for high-throughput screening and the discovery of new bioactive molecules. Several strategies are employed to achieve this structural diversity.

Combinatorial Synthesis: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. researchgate.net For the target scaffold, this can involve reacting the aniline with a library of different acylating agents or isocyanates.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product that contains substantial portions of all the reactants. academie-sciences.fr This is a highly efficient method for generating complexity and diversity. For example, a library of pyrazoles can be synthesized via an MCR and then coupled to the aniline moiety.

Solid-Phase Synthesis: Attaching the core scaffold to a solid support allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. nih.gov This is particularly useful for library synthesis. For instance, an aniline-functionalized resin could be used as a starting point for derivatization. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse small molecules, often inspired by natural products. This can involve skeletal diversification, where the core ring system itself is modified.

Chemo- and Regioselective Functionalization Approaches

Achieving selectivity in the functionalization of a molecule with multiple reactive sites is a key challenge in organic synthesis. For this compound, both chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between different positions on a ring) are critical.

Chemoselectivity:

Protecting Groups: The amino group of the aniline can be protected (e.g., as a carbamate) to prevent it from reacting while other transformations are carried out on the pyrazole ring or other parts of the molecule. The protecting group can then be removed in a later step.

Reaction Conditions: By carefully choosing reaction conditions (e.g., temperature, catalyst, solvent), it is often possible to selectively react one functional group in the presence of another. For example, palladium-catalyzed cross-coupling reactions can be selective for C-Br bonds over C-Cl bonds.

Regioselectivity:

Directing Groups: A functional group can be used to direct a reaction to a specific position. For example, the amino group of the aniline directs electrophilic substitution to the ortho and para positions. researchgate.net In some cases, a removable directing group can be installed to achieve a desired regioselectivity. rsc.org

Steric Hindrance: The methyl group on the aniline ring provides steric hindrance, which can influence the regioselectivity of reactions by blocking access to adjacent positions.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on both the aniline and pyrazole rings can influence the reactivity and regioselectivity of subsequent reactions. For example, electron-withdrawing groups on the pyrazole ring can make it more susceptible to nucleophilic attack.

Metal-Catalyzed C-H Activation: Transition metal catalysis can enable the direct and regioselective functionalization of C-H bonds that would otherwise be unreactive. The regioselectivity is often controlled by the formation of a metallocycle intermediate.

Structure Reactivity Relationship Srr Studies of 2 Methyl 4 1h Pyrazol 1 Yl Aniline and Its Derivatives

Influence of Substituents on the Electronic and Steric Properties

The electronic and steric properties of 2-Methyl-4-(1H-pyrazol-1-yl)aniline and its derivatives are significantly influenced by the nature and position of substituents on both the aniline (B41778) and pyrazole (B372694) rings. These modifications can alter the molecule's electron density distribution, molecular geometry, and ultimately, its reactivity.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): The methyl group at the C2 position of the aniline ring in the parent compound, this compound, is an EDG. It increases the electron density on the aniline ring. Similarly, methyl groups on the pyrazole ring, as seen in derivatives like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, also enhance the electron density of the pyrazole ring, which can increase π-π stacking interactions in crystal structures. This increased electron density can make the molecule a better nucleophile. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like trifluoromethyl (CF₃) or nitro groups decrease the electron density on the aromatic ring to which they are attached. For instance, in 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline, the CF₃ group makes the pyrazole ring more electrophilic. Halogen atoms, such as chlorine and fluorine, also act as EWGs. Their presence on the aniline ring, as in derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine, can significantly impact the molecule's potency in biological systems. nih.gov

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can affect molecular conformation and interactions.

Bulky Groups: The introduction of bulky groups can provide desirable steric features, for example, in the synthesis of tris(pyrazolyl)methane (Tp) ligands, which are used in metal complexes. researchgate.net In some cases, increased steric bulk has been shown to improve the metabolic stability of drug candidates.

Correlation of Structural Changes with Reaction Rates and Selectivity

Structural modifications to this compound and its derivatives have a direct impact on the rates and selectivity of their chemical reactions. These changes are a direct consequence of the altered electronic and steric properties discussed in the previous section.

Reaction Rates:

Influence of Electron-Donating Groups: The presence of electron-donating groups generally increases the rate of electrophilic aromatic substitution reactions. For example, the methyl group on the aniline ring of this compound enhances its nucleophilicity, making it more reactive towards electrophiles.

Influence of Electron-Withdrawing Groups: Conversely, electron-withdrawing groups decrease the rate of electrophilic substitution by making the aromatic ring more electron-deficient. However, they can facilitate nucleophilic aromatic substitution (SNAr) reactions. For instance, the trifluoromethyl group in 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline makes the pyrazole ring more susceptible to nucleophilic attack.

Reaction Selectivity:

Regioselectivity: The position of substituents can direct incoming reagents to specific sites on the molecule. In the synthesis of pyrazole derivatives, the electronic effects of the aniline group can favor the formation of the 1H-pyrazole isomer.

Subtype Selectivity in Biological Systems: In the context of medicinal chemistry, structural changes can lead to selective interactions with biological targets. For example, in a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine derivatives, halogen substitutions at specific positions on the aniline ring led to enhanced potency and subtype selectivity for KCa2.2a channels over KCa2.3 channels. nih.govescholarship.org Specifically, halogen decoration at positions 3 and 4 of the benzene-substituted 4-pyrimidineamine conferred approximately 7-fold higher potency. nih.gov

The following table summarizes how different substituents can influence reaction outcomes for derivatives of this compound:

| Substituent | Position | Effect on Reaction Rate | Effect on Selectivity | Example Derivative Class |

|---|---|---|---|---|

| Methyl (-CH₃) | Aniline Ring (ortho) | Increases rate of electrophilic substitution | Influences regioselectivity due to steric hindrance | This compound |

| Trifluoromethyl (-CF₃) | Pyrazole Ring | Facilitates nucleophilic substitution | Directs nucleophilic attack to the pyrazole ring | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline |

| Halogens (e.g., Cl, F) | Aniline Ring | Can increase potency in biological reactions | Confers subtype selectivity for biological targets | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine derivatives |

Thermodynamic and Kinetic Aspects of Chemical Transformations

The thermodynamic and kinetic aspects of chemical transformations involving this compound and its derivatives provide insight into the feasibility and rate of these reactions.

Thermodynamics:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining the position of equilibrium. Key parameters include Gibbs free energy (ΔG) and enthalpy (ΔH). A negative ΔG indicates a spontaneous reaction.

In a study comparing the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and its unmethylated analog, it was found that the reaction to produce the methylated compound was slightly more favorable. mdpi.com The Gibbs free energy of reaction for the methylated compound was calculated to be 7.1 kcal/mol, compared to 7.6 kcal/mol for the unmethylated version. mdpi.com Similarly, the enthalpy of reaction was 9.6 kcal/mol for the methylated compound and 10.4 kcal/mol for the unmethylated one. mdpi.com This suggests that the methyl group on the pyrazole ring makes it a better nucleophile, leading to a more thermodynamically favorable reaction. mdpi.com

Kinetics:

Kinetic studies examine the rate of a reaction and the factors that influence it, including the energy of the transition state.

The same computational study calculated the transition states for the reactions of 4-(trifluoromethyl)aniline (B29031) with both 4-methylpyrazole (B1673528) and unsubstituted pyrazole. mdpi.com These calculations, which included solvation effects, are crucial for understanding the reaction mechanism and the factors that determine the reaction rate. mdpi.com The deprotonated forms of the pyrazole derivatives were identified as the nucleophiles in these transition state calculations. mdpi.com

The following table presents a summary of the calculated thermodynamic data for the formation of a methylated and unmethylated tris(pyrazolyl)methylaniline derivative:

| Reaction | Product | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| Reaction 1 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | 7.1 | 9.6 |

| Reaction 2 | 4-(tri(1H-pyrazol-1-yl)methyl)aniline | 7.6 | 10.4 |

Computational Approaches to SRR Prediction

Computational chemistry plays a vital role in predicting and understanding the structure-reactivity relationships of this compound and its derivatives. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

DFT Calculations:

DFT methods are used to calculate various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy indicates a better electron donor (nucleophile), while a lower LUMO energy suggests a better electron acceptor (electrophile). The HOMO-LUMO gap is an indicator of molecular stability.

Chemical Reactivity Descriptors: Parameters such as chemical hardness, polarizability, and electrophilicity can be calculated from the FMO energies and provide further insights into reactivity. bohrium.com

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. bohrium.com

Applications in SRR Studies:

Thermodynamic and Kinetic Predictions: As discussed in the previous section, DFT calculations can be used to determine the thermodynamics and kinetics of reactions, helping to explain why certain products are formed preferentially. mdpi.com

Molecular Docking: In drug design, molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme. chemmethod.com For instance, docking studies of pyrazole derivatives as potential DPP-IV inhibitors have shown that these compounds can form stable complexes with the enzyme. chemmethod.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule and its target interact over time, confirming the stability of the binding pocket. chemmethod.com

A study on pyrazole derivatives as corrosion inhibitors used DFT to analyze their chemical reactivity and adsorption properties on a metal surface. bohrium.com The calculated parameters were in good agreement with experimental observations. bohrium.com Another study on pyrazole-thiophene-based amide derivatives used DFT to investigate their structural and electronic properties, finding a correlation between these properties and their reactivity. researchgate.net

The following table highlights key computational parameters and their significance in predicting the reactivity of this compound derivatives:

| Computational Parameter | Significance | Example Application |

|---|---|---|